1,2,3-Thiadiazole-4-carbonyl chloride
Overview
Description
1,2,3-Thiadiazole-4-carbonyl chloride is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of chlorinated ketones with tosylhydrazine, followed by cyclization with a sulfur reagent in a basic medium . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic structures through reactions with hydrazones and other nitrogen-containing compounds.
Common Reagents and Conditions:
Thionyl Chloride: Used in the Hurd-Mori synthesis to form 1,2,3-thiadiazoles.
Potassium Thiocyanate: Utilized in the synthesis of thiadiazole derivatives.
Major Products Formed:
1,2,3-Thiadiazole Derivatives: These derivatives exhibit a wide range of biological activities and are valuable in medicinal chemistry.
Scientific Research Applications
1,2,3-Thiadiazole-4-carbonyl chloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with antifungal, antiviral, and anticancer properties.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, its unique structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities but differing in the position of nitrogen atoms.
1,2,4-Triazole: A heterocyclic compound with a similar ring structure but containing three nitrogen atoms.
Uniqueness: 1,2,3-Thiadiazole-4-carbonyl chloride is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives .
Biological Activity
1,2,3-Thiadiazole-4-carbonyl chloride is a member of the thiadiazole family, which has gained attention for its diverse biological activities. This compound features a five-membered aromatic ring containing sulfur and nitrogen, contributing to its potential as a scaffold for drug development. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthetic methods, and relevant case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is C_3H_2ClN_3OS. The synthesis typically involves the reaction of thiocarbonyl compounds with thionyl chloride or other reagents that facilitate the formation of the thiadiazole ring. A notable method includes the Hurd-Mori cyclization, where semicarbazones are treated with thionyl chloride to yield various substituted thiadiazoles .
Biological Activities
1,2,3-Thiadiazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies indicate that this compound exhibits inhibitory effects against Staphylococcus epidermidis and Klebsiella pneumoniae .
- Anticancer Properties : Research has identified anticancer potential in thiadiazole derivatives. The mechanism often involves interaction with DNA or inhibition of specific protein targets within cancer cells .
- Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have demonstrated anti-inflammatory properties in various models. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .
- Anticonvulsant Activity : Some studies suggest that 1,2,3-thiadiazole derivatives may act as anticonvulsants by modulating neurotransmitter systems involved in seizure activity .
Case Studies
Several studies have explored the biological activity of 1,2,3-thiadiazole derivatives:
- Antimicrobial Study : A study published in Research on Chemical Intermediates evaluated several 1,2,3-thiadiazole derivatives for their antimicrobial efficacy. The results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibiotic agents .
- Anticancer Research : In a study focusing on anticancer properties, researchers synthesized novel 1,2,3-thiadiazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that some derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells .
- Anti-inflammatory Mechanism : Another investigation explored the anti-inflammatory effects of 1,2,3-thiadiazole compounds in a rat model of inflammation. The study reported reduced levels of inflammatory markers following treatment with these compounds .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in cancer cell lines |
Anti-inflammatory | Reduces inflammatory markers in animal models |
Anticonvulsant | Modulates neurotransmitter systems related to seizures |
Properties
IUPAC Name |
thiadiazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2OS/c4-3(7)2-1-8-6-5-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDHDEOGCBGOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424526 | |
Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-17-8 | |
Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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